(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Description
(4aR,7aS)-1-(2-Chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a bicyclic sulfone-containing heterocyclic compound with a pyrimidine substituent. Its molecular formula is C₁₀H₁₃ClN₄O₂S, and it has a molecular weight of 288.76 g/mol (CAS: 2173052-87-2) . The compound features a rigid octahydrothieno[3,4-b]pyrazine scaffold fused with a sulfone group, which enhances metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
(4aS,7aR)-4-(2-chloropyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2S/c11-10-13-2-1-9(14-10)15-4-3-12-7-5-18(16,17)6-8(7)15/h1-2,7-8,12H,3-6H2/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWZSFSTXETPC-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound that incorporates a chloropyrimidine moiety and a thieno-pyrazine structure. Compounds of this nature often exhibit significant biological activities due to their structural features, which allow for interactions with various biological targets.
- Enzyme Inhibition : Many compounds containing pyrimidine and thieno structures are known to inhibit specific enzymes. For instance, they may act as inhibitors of kinases or phosphodiesterases, which are crucial in signal transduction pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the chloropyrimidine group may enhance the lipophilicity and membrane permeability, facilitating access to intracellular targets.
- Anticancer Activity : Research has shown that thieno-pyrazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Case Studies
- Inhibition of Kinases : A study exploring the inhibition of specific kinases by thieno-pyrazine derivatives revealed that modifications in the substituents significantly affect potency and selectivity. The introduction of a chloropyrimidine group was found to enhance binding affinity to certain kinase targets.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) varying based on structural modifications.
- Anticancer Studies : A series of experiments evaluated the cytotoxic effects of thieno-pyrazine derivatives on various cancer cell lines. The results demonstrated that certain derivatives led to significant reductions in cell viability, suggesting potential as therapeutic agents.
Data Table
| Activity Type | Compound Structure | Biological Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Thieno-pyrazine with chloropyrimidine | Inhibits specific kinases | [Research Study 1] |
| Antimicrobial | Related thieno derivatives | Broad-spectrum antimicrobial activity | [Research Study 2] |
| Anticancer | Thieno-pyrazine derivatives | Induces apoptosis in cancer cells | [Research Study 3] |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight includes dihydrochloride counterions.
Key Observations:
Chloropyrimidine vs. Pyrimidine Substituents: The target compound’s 2-chloropyrimidin-4-yl group increases molecular weight by ~34.45 g/mol compared to the pyrimidin-2-yl analogue.
Salt Forms : Methyl and isobutyryl analogues are often synthesized as dihydrochloride salts to improve aqueous solubility, critical for in vivo studies .
LogD Trends : A related pyridinylmethyl-substituted analogue (CAS 2173052-86-1) has a predicted LogD of -0.87 at pH 5.5 and -0.81 at pH 7.4 , suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Functional Group Impact on Bioactivity
Table 2: Substituent-Driven SAR Trends
Critical Findings:
- Halogenation : The 2-chloro group in the target compound likely improves binding to ATP pockets in kinases, as seen in dengue virus inhibitors targeting AAK1/GAK .
- Aromatic vs. Aliphatic Substituents : Compounds with benzylidene or pyridinylmethyl groups (e.g., 2173052-86-1) show higher cellular uptake due to π-π stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
